1-Bromo-2-(phenylsulfanylmethyl)benzene
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Overview
Description
1-Bromo-2-(phenylsulfanylmethyl)benzene is an organic compound with the molecular formula C13H11BrS. It is a brominated aromatic compound where a bromine atom is attached to the benzene ring, and a phenylsulfanylmethyl group is also attached to the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(phenylsulfanylmethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-(phenylsulfanylmethyl)benzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, maintaining the aromaticity of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(phenylsulfanylmethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenylsulfanylmethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Products depend on the nucleophile used, such as 2-(phenylsulfanylmethyl)aniline if an amine is the nucleophile.
Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: Dehalogenated products or reduced phenylsulfanylmethyl derivatives.
Scientific Research Applications
1-Bromo-2-(phenylsulfanylmethyl)benzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure.
Material Science: As a precursor for the synthesis of novel materials with specific properties.
Chemical Biology: Studying the interactions of brominated aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(phenylsulfanylmethyl)benzene in chemical reactions involves the electrophilic nature of the bromine atom, which can be attacked by nucleophiles. The phenylsulfanylmethyl group can participate in various redox reactions, influencing the overall reactivity of the compound. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(phenylsulfonyl)methylbenzene: Similar structure but with a sulfonyl group instead of a sulfanyl group.
1-Bromo-2-(phenylsulfanylmethyl)benzene: Similar structure but with different substituents on the benzene ring.
2-Bromo-1-(phenylsulfanylmethyl)benzene: Positional isomer with the bromine atom and phenylsulfanylmethyl group in different positions.
Properties
IUPAC Name |
1-bromo-2-(phenylsulfanylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrS/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLAMJZUDZZFTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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